molecular formula C8H13NO3 B2658511 1,3-Dimethyl-6-oxopiperidine-3-carboxylic acid CAS No. 1510980-37-6

1,3-Dimethyl-6-oxopiperidine-3-carboxylic acid

Cat. No. B2658511
CAS RN: 1510980-37-6
M. Wt: 171.196
InChI Key: PIIBNZIXJRYTFM-UHFFFAOYSA-N
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Description

1,3-Dimethyl-6-oxopiperidine-3-carboxylic acid is a chemical compound with the molecular formula C8H13NO3 and a molecular weight of 171.2 . It is a powder at room temperature .


Physical And Chemical Properties Analysis

1,3-Dimethyl-6-oxopiperidine-3-carboxylic acid is a powder at room temperature . It has a molecular weight of 171.2 .

Scientific Research Applications

Lanthanide-Organic Frameworks

The study by Liu et al. (2009) discusses the synthesis of lanthanide-organic coordination polymeric networks using 6-hydroxypyridine-3-carboxylic acid and oxalic acid under hydrothermal conditions. These frameworks possess unique three-dimensional architectures and are proposed to have potential applications in magnetism and possibly in catalysis due to their structural properties (Liu et al., 2009).

Dye-Sensitized Solar Cells (DSCs)

Constable et al. (2009) synthesized copper(I) complexes with ligands derived from 6,6'-disubstituted-2,2'-bipyridine dicarboxylic acids for use in copper-based dye-sensitized solar cells. The study highlights the potential of such complexes in improving the efficiency of DSCs, indicating a potential application area for related carboxylic acid compounds in renewable energy technologies (Constable et al., 2009).

Fermentation and Biosynthesis

Kurz↦kowski et al. (1990) examined the role of 6-oxopiperidine-2-carboxylic acid in fermentations of Penicillium chrysogenum, highlighting its accumulation during penicillin G biosynthesis. This study illustrates the importance of such compounds in the fermentation process and their potential role in optimizing antibiotic production (Kurz↦kowski et al., 1990).

Esterification and Lactonization

Inanaga et al. (1979) developed a rapid esterification method using carboxylic 2,4,6-trichlorobenzoic anhydrides, which was applied to the synthesis of large-ring lactones. This methodology indicates the utility of specific carboxylic acids in synthetic chemistry, particularly in the synthesis of cyclic compounds and esterification processes (Inanaga et al., 1979).

Safety and Hazards

This compound has been classified with the GHS07 pictogram and has the signal word "Warning" . Hazard statements include H315, H319, and H335 . Precautionary statements include P261, P264, P271, P280, P302+P352, P304+P340, P305+P351+P338, P312, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .

properties

IUPAC Name

1,3-dimethyl-6-oxopiperidine-3-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H13NO3/c1-8(7(11)12)4-3-6(10)9(2)5-8/h3-5H2,1-2H3,(H,11,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PIIBNZIXJRYTFM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CCC(=O)N(C1)C)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H13NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

171.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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